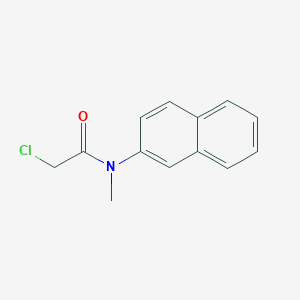![molecular formula C14H10BrFN2O3 B2718753 [2-(3-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 1002281-65-3](/img/structure/B2718753.png)
[2-(3-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . The Umemoto reaction and Balts-Schiemann reaction are some of the methods used .Molecular Structure Analysis
The molecular structure of fluorinated pyridines like this compound can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
Fluoropyridines exhibit interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Aplicaciones Científicas De Investigación
Preorganized Ligand Design
A study on ligands with 6-bromo-2,2'-bipyridine pendant arms, similar in structural motifs to the compound of interest, showcased their potential in building preorganized ligands. These ligands, capable of further functionalization, are pivotal for the labeling of biological materials. The synthetic approach provides a pathway for designing ligands with specific oxophilic and anionic sidearms, highlighting the compound's utility in ligand architecture for biological applications (Charbonnière, Weibel, & Ziessel, 2002).
Radiosynthesis for Medical Imaging
The synthesis of 2-amino-5-[18F]fluoropyridines, through a reaction involving 2-bromo-5-[18F]fluoropyridine, indicates the potential use of related compounds in medical imaging. This process, involving radiofluorination, opens avenues for creating diagnostic agents in nuclear medicine, providing a pathway for the development of novel imaging compounds (Pauton, Gillet, et al., 2019).
Electrocatalytic Carboxylation
Research into the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids demonstrated the compound's utility in sustainable chemistry. This method yields 6-aminonicotinic acid with high selectivity and yield under mild conditions, highlighting the role of similar compounds in green chemistry applications. The avoidance of toxic solvents and the recyclability of the ionic liquid used in the process underscore the environmental benefits of such methodologies (Feng, Huang, et al., 2010).
Novel Antimicrobial Agents
Synthesis efforts targeting novel antimicrobial agents have explored the utility of pyridinecarboxylate derivatives. These efforts underscore the potential of structurally related compounds in developing new treatments against bacterial infections. By synthesizing and testing various derivatives for antibacterial activity, researchers contribute to the ongoing search for more effective antibiotics, highlighting the compound's relevance in pharmaceutical research (Babu, Srinivasulu, & Kotakadi, 2015).
Direcciones Futuras
The interest towards development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
Propiedades
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3/c15-10-4-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-2-11(16)5-12/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKVYNZGJUSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)
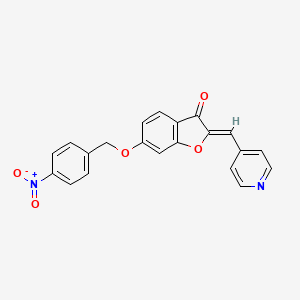
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)
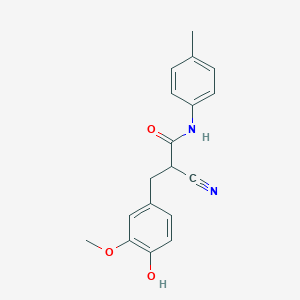
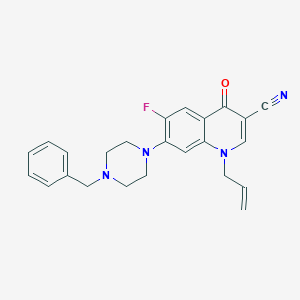

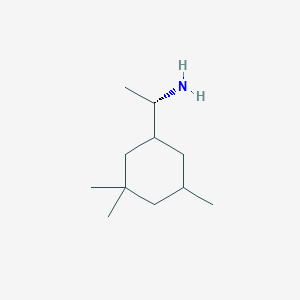
![2-(4-chlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2718679.png)
![3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2718680.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2718682.png)
![3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2718689.png)
![8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718691.png)
